molecular formula C20H25N2O2+ B1681066 Spegatrine CAS No. 47326-53-4

Spegatrine

Cat. No.: B1681066
CAS No.: 47326-53-4
M. Wt: 325.4 g/mol
InChI Key: DOTYYDUNWITJSJ-SCCCUKHHSA-O
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Description

Spegatrine is a natural alkaloid compound isolated from the plant Rauvolfia verticillata . It is known for its role as an α1- and α2-adrenergic receptor antagonist . This compound has garnered interest due to its potential therapeutic applications and its unique chemical structure.

Mechanism of Action

Target of Action

Spegatrine is an α1- and α2-adrenergic receptor antagonist . These receptors are primarily found in the smooth muscles of blood vessels and the heart, where they play a crucial role in regulating blood pressure and heart rate.

Mode of Action

As an antagonist, this compound binds to α1- and α2-adrenergic receptors, blocking the action of endogenous catecholamines such as adrenaline and noradrenaline . This prevents the usual constrictive effect these substances have on blood vessels, leading to vasodilation and a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. By blocking α1- and α2-adrenergic receptors, this compound disrupts the normal signaling cascade initiated by adrenaline and noradrenaline. This results in a decrease in intracellular calcium levels, leading to relaxation of smooth muscle cells in the blood vessels and a subsequent decrease in blood pressure .

Pharmacokinetics

It is also likely to be subject to extensive first-pass metabolism, further reducing its bioavailability .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure. This is due to its antagonistic effect on α1- and α2-adrenergic receptors, leading to vasodilation and a decrease in peripheral vascular resistance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that affect adrenergic signaling can potentiate or diminish its effects. Additionally, physiological conditions such as pH and temperature can impact the stability and efficacy of this compound .

Chemical Reactions Analysis

Spegatrine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Spegatrine has several scientific research applications:

Biological Activity

Spegatrine, a bisindole alkaloid derived from the Alstonia species, has garnered attention for its potential biological activities. This article reviews the current understanding of this compound's biological activity, focusing on its antimalarial properties, cytotoxic effects on cancer cells, and other pharmacological implications.

Chemical Profile

This compound is characterized as a brown amorphous solid with a complex chemical structure. Its isolation was achieved through various chromatographic techniques, including semi-preparative high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) . The compound's molecular formula and specific structural details are still under investigation, but preliminary studies suggest a significant presence of hydroxyl groups indicative of potential reactivity in biological systems.

Antimalarial Activity

The antiplasmodial activity of this compound has been evaluated against Plasmodium falciparum, the causative agent of malaria. In recent studies, this compound demonstrated no significant antimalarial activity at concentrations tested up to 250 μg/mL, with an observed viability reduction of only 4.149% and an IC50 value of 6.533 μg/mL . For comparison, the reference drug chloroquine exhibited a markedly lower IC50 value of 0.032 µg/mL, indicating that this compound is significantly less effective than established antimalarial agents.

CompoundIC50 (μg/mL)Activity Level
This compound6.533No significant activity
Chloroquine0.032Highly active

Case Studies and Comparative Analysis

A comparative analysis with other bisindole alkaloids highlights the variability in biological activity among compounds within this class. For example:

  • (+)-Villastonine : Exhibited strong antiplasmodial activity with an IC50 value of 0.27 μM against P. falciparum.
  • (+)-O-acetyl macralstonine : Demonstrated potent activity against multidrug-resistant strains with IC50 values ranging from 0.53 to 0.85 μM .

These findings suggest that while this compound itself may not exhibit significant biological activity, its structural relatives within the same chemical family could provide insights into enhancing efficacy through structural modifications.

Properties

IUPAC Name

(1S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTYYDUNWITJSJ-SYMHJQAPSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[N+]2([C@H]3C[C@H]1[C@H](C2CC4=C3NC5=C4C=C(C=C5)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N2O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47326-53-4
Record name Spegatrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Spegatrine?

A1: this compound is a quaternary alkaloid known to interact with α-adrenoceptors. Specifically, it acts as an antagonist at both presynaptic α2-adrenoceptors and postsynaptic α1-adrenoceptors []. This means it blocks the action of neurotransmitters like norepinephrine at these receptors.

Q2: How does the dimeric form of this compound, Dithis compound, compare in its activity to the monomeric form?

A2: Dithis compound, formed by a covalent bond between two this compound molecules at the 9' carbon position [], exhibits a higher affinity for both α1- and α2-adrenoceptors compared to this compound. Studies have shown Dithis compound to be 3-4 times more potent than this compound in antagonizing the effects of clonidine, an α2-adrenoceptor agonist [].

Q3: What is the chemical structure of this compound and what is its molecular weight?

A3: this compound is a quaternary indole alkaloid. While its exact molecular formula isn't explicitly stated in the provided abstracts, its molecular weight is identified as 352.2 g/mol []. This information, along with spectral data (UV, IR, MS, 1H NMR, and 13C NMR) has been used to characterize its structure [, ].

Q4: Has this compound been identified in any specific plant species, and have other compounds been found alongside it?

A4: Yes, this compound has been isolated from several plant species. It was first discovered in the trunk bark of Aspidosperma spegazzinii []. It has also been found in Rauvolfia verticillata var. hainanensis [], Rauvolfia caffra [, ], and Tabernaemontana contorta []. In these plants, it often coexists with other alkaloids like ajmaline, villosimine, and its dimer, Dithis compound [].

Q5: Has this compound demonstrated any antioxidant activity?

A5: Yes, recent research suggests that this compound possesses antioxidant properties. In a study on Rauvolfia caffra, this compound was identified as a major antioxidant component, displaying significant DPPH free radical scavenging activity and reducing power [].

Q6: What types of studies have been conducted to understand the effects of this compound?

A6: Research on this compound has employed various techniques. These include radioligand binding experiments to assess its affinity for α-adrenoceptors, bioassays using rat tissues (vas deferens, anococcygeus muscle) to evaluate its antagonistic effects, and chemical characterization utilizing spectroscopic methods like UV, IR, MS, 1H NMR, and 13C NMR [, , ].

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